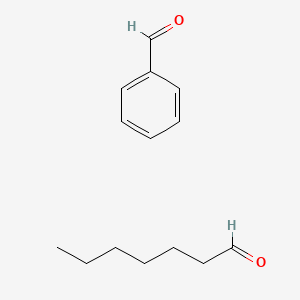

Benzaldehyde;heptanal

Description

Significance of Aldehydes in Organic Synthesis and Chemical Industries

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. numberanalytics.comwikipedia.org This functional group makes them highly reactive and valuable intermediates in organic synthesis. numberanalytics.comsigmaaldrich.com They are foundational for producing a wide array of other organic compounds, including alcohols, carboxylic acids, and more complex molecules. numberanalytics.comwikipedia.orgmanavchem.com In the industrial sphere, aldehydes are crucial for manufacturing resins, plasticizers, solvents, dyes, and pharmaceuticals. britannica.combyjus.com Their applications extend to the textile, food, rubber, and leather industries. byjus.com Aromatic and higher aliphatic aldehydes, in particular, are key components in the production of perfumes and flavorings. britannica.combyjus.com

Academic Context of Benzaldehyde (B42025) as an Aromatic Aldehyde

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, where the aldehyde functional group is directly attached to a benzene (B151609) ring. scienceinfo.comfiveable.me This structure confers unique reactivity to the molecule. fiveable.me First isolated in 1803, it became a focal point of early organic chemistry research in the 1830s by Justus von Liebig and Friedrich Wöhler, whose work laid foundational principles for structural theory. britannica.com Naturally occurring in bitter almonds, patchouli oil, and other essential oils, it is known for its characteristic almond-like scent. ontosight.aichemicalbook.com In academia, benzaldehyde is a classic example used to study the reactions of aromatic aldehydes, such as the Cannizzaro reaction, Perkin reaction, and benzoin (B196080) condensation. scienceinfo.combritannica.com It serves as a precursor in the synthesis of various organic compounds, including dyes, cinnamic acid, and pharmaceuticals. scienceinfo.combritannica.comontosight.ai

Academic Context of Heptanal (B48729) as an Aliphatic Aldehyde

Heptanal (C₇H₁₄O), also known as heptaldehyde, is an alkyl aldehyde with a seven-carbon chain. wikipedia.org It is a colorless liquid with a strong, fruity odor. wikipedia.orgontosight.ai Found naturally in the essential oils of plants like ylang-ylang, lemon, and rose, heptanal is of interest for its role in fragrances and flavors. wikipedia.org In academic research, heptanal is a model for studying the reactions of aliphatic aldehydes. It is also investigated for its potential as a biomarker for certain diseases, as it can be an endogenous product of lipid peroxidation. nih.govebi.ac.uk

Interdisciplinary Research Landscape Involving Benzaldehyde and Heptanal

The distinct properties of benzaldehyde and heptanal have led to their use in a variety of interdisciplinary research fields. A notable area of research is the aldol (B89426) condensation reaction between benzaldehyde and heptanal to produce jasminaldehyde (α-pentylcinnamaldehyde), a valuable fragrance compound with a jasmine-like aroma. wikipedia.orgresearchgate.netresearchgate.net This reaction is a subject of study in catalysis, with researchers exploring different catalysts to improve yield and selectivity. researchgate.netresearchgate.net Furthermore, both compounds are studied in the context of food science and the cosmetics industry for their aromatic properties. ontosight.ainih.gov In environmental science, the presence of benzaldehyde in the air is monitored as an indicator of certain industrial activities. nih.gov

Structure

2D Structure

Properties

CAS No. |

69991-59-9 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

benzaldehyde;heptanal |

InChI |

InChI=1S/C7H6O.C7H14O/c8-6-7-4-2-1-3-5-7;1-2-3-4-5-6-7-8/h1-6H;7H,2-6H2,1H3 |

InChI Key |

NPSTUPUZGGHOHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=O.C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzaldehyde and Heptanal

Cross-Aldol Condensation Reactions

Cross-aldol condensation is a powerful carbon-carbon bond-forming reaction between two different carbonyl compounds, at least one of which must have an α-hydrogen. cerritos.edu This reaction is fundamental in organic synthesis for building larger, more complex molecules. ontosight.ai The reaction between an enolate ion and a carbonyl compound results in a β-hydroxy carbonyl product, which can subsequently dehydrate, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. cerritos.edu

A commercially significant application of cross-aldol condensation is the synthesis of jasminaldehyde (α-pentylcinnamaldehyde) from benzaldehyde (B42025) and heptanal (B48729). rsc.org Jasminaldehyde is a valuable fine chemical widely used in the fragrance industry. The reaction involves the condensation of benzaldehyde with heptanal, but a major challenge is the competing self-condensation of heptanal, which forms the byproduct 2-n-pentyl-2-n-nonenal. ignited.inresearchgate.netresearchgate.net Achieving high selectivity for jasminaldehyde is therefore a primary goal in the optimization of this process. ignited.in While traditional synthesis often employs homogeneous base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), these methods suffer from drawbacks such as catalyst non-reusability and the generation of corrosive waste streams. researchgate.net Consequently, research has increasingly focused on developing heterogeneous solid catalysts to facilitate a more environmentally friendly and efficient synthesis.

A variety of catalytic systems have been investigated to improve the efficiency and selectivity of jasminaldehyde synthesis. The goal is to favor the cross-condensation reaction over the self-condensation of heptanal. Both solid acid and solid base catalysts have been explored, with acid-base bifunctional catalysts often demonstrating superior performance by activating both reactants simultaneously. The acid sites can activate the carbonyl group of benzaldehyde, while the basic sites generate the enolate from heptanal, promoting the desired cross-condensation pathway. researchgate.net

Solid base catalysts are particularly effective for the synthesis of jasminaldehyde, as they have been reported to achieve higher selectivity compared to solid acid catalysts. These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.netresearchgate.net

Hydrotalcites, or layered double hydroxides (LDHs), and their corresponding mixed metal oxides obtained upon calcination have emerged as highly effective solid base catalysts for aldol (B89426) condensations. researchgate.net These materials, particularly Mg-Al mixed oxides, possess tunable basicity and a combination of Brønsted and Lewis basic sites, which can be tailored by adjusting the Mg/Al molar ratio. researchgate.netresearchgate.net The bifunctional nature of these catalysts, possessing both acidic and basic sites, is believed to enhance catalytic performance. researchgate.netresearchgate.net The Lewis acid sites are thought to activate the benzaldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the heptanal enolate, which is generated on the basic sites. researchgate.net

Research has demonstrated the high efficiency of these catalysts. For instance, using an as-synthesized Mg-Al hydrotalcite with a Mg/Al molar ratio of 3.5 resulted in a 98% conversion of 1-heptanal with an 86% selectivity towards jasminaldehyde. researchgate.net Similarly, a catalyst comprising 20% (w/w) calcined hydrotalcite supported on hexagonal mesoporous silica (B1680970) (CHT/HMS) also achieved a jasminaldehyde selectivity of 86% at 150 °C with a benzaldehyde to heptanal molar ratio of 5. researchgate.net

Table 1: Performance of Hydrotalcite-Derived Catalysts in Jasminaldehyde Synthesis

| Catalyst | Mg/Al Ratio | Reaction Temperature (°C) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| As-synthesized Mg-Al Hydrotalcite | 3.5 | Not specified | 98 | 86 | researchgate.net |

| 20% (w/w) CHT/HMS | Not specified | 150 | Not specified | 86 | researchgate.net |

| ESM 3:1 (Industrially Prepared) | 3:1 | 100 | 70 | 66 | researchgate.net |

| Ni-Al Hydrotalcite | 3.5 | Not specified | Not specified | 78 | iitm.ac.in |

Magnesium oxide (MgO) and calcium oxide (CaO) are well-known solid base catalysts. However, MgO is generally considered to have low selectivity for jasminaldehyde synthesis, reportedly around 52%, due to its monobasic character. researchgate.netresearchgate.net The aldol condensation reaction is enhanced by acid-base bifunctional catalysts, and the monofunctional nature of standard MgO is less effective in promoting the desired cross-condensation over the self-condensation of heptanal. researchgate.netresearchgate.net Despite this, research has shown that modifying MgO, for example, through a simple hydrogen peroxide treatment, can create an acid-base bifunctional catalyst that exhibits high selectivity for jasminaldehyde. researchgate.net While calcium oxide is a known basic oxide, specific data on its performance as a primary catalyst in the solvent-free condensation of benzaldehyde and heptanal is less detailed in the comparative literature.

Zeolites are crystalline aluminosilicates with well-defined microporous structures, and they are widely used as catalysts in the chemical industry. mdpi.com In the context of jasminaldehyde synthesis, large-pore acid zeolites such as HY and Beta have been investigated. researchgate.net However, they have generally shown lower selectivity towards jasminaldehyde compared to other catalyst types. researchgate.net For example, studies on H-Beta and HY catalysts reported high heptanal conversion rates (over 75%) but poor selectivity for the desired product (less than 29%). researchgate.net This low selectivity is attributed to the confinement effects within the zeolite pores, which preferentially favor the self-condensation of the smaller heptanal molecule. researchgate.net Furthermore, these acidic catalysts are prone to rapid deactivation. researchgate.net Zeolites like NaY are synthesized for various catalytic applications, but their utility in this specific aldol condensation is hampered by the same selectivity issues seen with other acidic zeolites. researchgate.netrsc.org

Synthesis of Jasminaldehyde from Benzaldehyde and Heptanal

Catalytic Systems in Jasminaldehyde Synthesis

Phase Transfer Catalysis (e.g., Cetyltrimethylammonium Bromide)

Phase Transfer Catalysis (PTC) offers a greener and more efficient route for the aldol condensation of benzaldehyde and heptanal, which typically occurs in a biphasic medium. nanobioletters.com Cetyltrimethylammonium Bromide (CTAB) is a quaternary ammonium (B1175870) salt that functions as a surfactant and phase-transfer catalyst in this reaction. nanobioletters.comphasetransfercatalysis.com It facilitates the transfer of reactants between the aqueous and organic phases, enhancing reaction rates. google.com

In a notable application, the cross-aldol condensation using CTAB was optimized to achieve high selectivity for jasminaldehyde. nanobioletters.com The process involves the reaction of benzaldehyde and n-heptanal in the presence of sodium hydroxide (NaOH) and a CTAB solution. nanobioletters.com A key advantage of this method is the potential for catalyst recycling; the aqueous phase containing the catalyst can be reused for subsequent batches, making the process more sustainable and economical. nanobioletters.com Research has demonstrated successful catalyst reusability for up to four cycles. nanobioletters.com The optimal conditions found involved using equimolar amounts of the reactants with a 0.1M CTAB solution at 30°C for 3.5 hours, which minimized the formation of the primary byproduct, 2-n-pentyl-2-nonenal. nanobioletters.com

Acid-Base Bifunctional Catalysts

Acid-base bifunctional catalysts have garnered significant attention for the synthesis of jasminaldehyde due to their potential for high selectivity and activity. researchgate.netrsc.orgnih.gov These catalysts possess both acidic and basic sites, which work in concert to facilitate the aldol condensation reaction. researchgate.net The basic sites are responsible for the deprotonation of heptanal to form a nucleophilic enolate, while the acidic sites activate the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack. researchgate.netyoutube.com

Magnesium-aluminum (Mg-Al) mixed oxides, often derived from hydrotalcite-like precursors, are prominent examples of such catalysts. researchgate.netresearchgate.net These materials feature both Brønsted and Lewis basic sites (O²⁻ anions) alongside Lewis acid sites, a combination that enhances catalytic performance. researchgate.net Similarly, magnesium oxide (MgO) catalysts, when properly treated, can exhibit acid-base bifunctionality that leads to high selectivity in jasminaldehyde synthesis. researchgate.net The presence of both types of sites on a single catalyst surface is believed to favor the desired cross-condensation reaction over the self-condensation of heptanal. researchgate.net

Reaction Conditions and Parameter Optimization

Optimizing reaction parameters is crucial for maximizing the conversion of reactants and the selectivity towards the desired product, jasminaldehyde, while minimizing byproduct formation.

Molar Ratio of Reactants (Benzaldehyde to Heptanal)

The molar ratio of benzaldehyde to heptanal is a critical factor influencing the product distribution. researchgate.net A high molar ratio of benzaldehyde to heptanal is generally employed to suppress the self-condensation of heptanal, which leads to the formation of the undesirable byproduct, 2-pentyl-non-2-enal. researchgate.netresearchgate.net By increasing the concentration of benzaldehyde, the probability of the heptanal enolate reacting with benzaldehyde is enhanced. researchgate.net Studies have often utilized a benzaldehyde to heptanal molar ratio of 2:1 or higher to achieve better selectivity for jasminaldehyde. researchgate.netwebassign.net The selectivity is significantly influenced by this ratio, as a higher concentration of heptanal favors its self-condensation. researchgate.net

Table 1: Effect of Benzaldehyde/Heptanal Molar Ratio on Jasminaldehyde Selectivity This is an interactive table. Click on the data to see more details.

| Benzaldehyde:Heptanal Molar Ratio | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Byproduct Selectivity (%) | Catalyst | Reference |

|---|---|---|---|---|---|

| 1:1 | 95.8 | 80.4 | 19.6 | MgO-NO₃-H₂O₂-300 | researchgate.net |

| 2:1 | 96.2 | 87.5 | 12.5 | MgO-NO₃-H₂O₂-300 | researchgate.net |

| 3:1 | 94.5 | 92.1 | 7.9 | MgO-NO₃-H₂O₂-300 | researchgate.net |

Temperature Effects on Conversion and Selectivity

Reaction temperature has a significant impact on both the rate of conversion and the selectivity of the condensation reaction. researchgate.net Since the aldol condensation is an endothermic reaction, higher temperatures generally lead to increased conversion of heptanal. researchgate.net For instance, over a specific catalyst, the conversion of heptanal was observed to increase from 63% to 100% as the temperature was raised from 25°C to 110°C. researchgate.net

However, excessively high temperatures can negatively affect selectivity. At temperatures around 200°C, the selectivity towards jasminaldehyde may decrease due to the formation of more side products. researchgate.net An optimal temperature range must be identified for each specific catalytic system. For example, using a Mg-Al catalyst, increasing the temperature from 100°C to 140°C improved both heptanal conversion and jasminaldehyde selectivity. researchgate.net Microwave-assisted heating has also been explored, showing high conversion (78.2%) and selectivity (70.2%) at 180°C in a much shorter reaction time. researchgate.net

Table 2: Influence of Temperature on Heptanal Conversion and Jasminaldehyde Selectivity This is an interactive table. Click on the data to see more details.

| Temperature (°C) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Catalyst | Reference |

|---|---|---|---|---|

| 25 | 63 | 85 | NaOH | researchgate.net |

| 80 | 85 | 87 | NaOH | researchgate.net |

| 110 | 100 | 88 | NaOH | researchgate.net |

| 120 | 55.1 | Not Specified | Mg-Al mixed oxide | researchgate.net |

| 160 | >95 | 66 | Al-KIT-6 | researchgate.net |

Solvent Effects (e.g., Methanol, Ethanol, Propanol, Butanol)

The choice of solvent can distinctly influence the conversion and product distribution in the aldol condensation of benzaldehyde and heptanal. researchgate.net Different solvents, such as methanol, ethanol, n-propanol, and n-butanol, can lead to varying results even with identical kinetic parameters due to their effect on reactant and transition state solvation. researchgate.net Studies have been conducted using a range of solvents including n-hexane, acetonitrile, toluene, and ethanol. researchgate.net

Interestingly, research has shown that conducting the reaction under solvent-free conditions can be highly effective. researchgate.netresearchgate.net In one study, the highest heptanal conversion (100%) and selectivity to jasminaldehyde (97%) were achieved without any solvent, highlighting the potential benefits of this approach in terms of process simplification and waste reduction. researchgate.net

Table 3: Effect of Solvent on Benzaldehyde-Heptanal Condensation This is an interactive table. Click on the data to see more details.

| Solvent | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) | Catalyst | Reference |

|---|---|---|---|---|

| n-Hexane | 95 | 80 | SiO₂-Al₂O₃ | researchgate.net |

| Acetonitrile | 80 | 75 | SiO₂-Al₂O₃ | researchgate.net |

| Toluene | 90 | 82 | SiO₂-Al₂O₃ | researchgate.net |

| Ethanol | 85 | 70 | SiO₂-Al₂O₃ | researchgate.net |

| Dichloromethane | 75 | 65 | SiO₂-Al₂O₃ | researchgate.net |

| Water | 70 | 60 | SiO₂-Al₂O₃ | researchgate.net |

Catalyst Concentration and Reusability

The concentration of the catalyst is a key parameter to optimize for efficient synthesis. In phase transfer catalysis using CTAB, a concentration of 0.1M was found to be optimal for achieving high selectivity. nanobioletters.com

The reusability of heterogeneous and phase-transfer catalysts is a cornerstone of green chemistry, aiming to reduce costs and environmental impact. nanobioletters.com Several catalysts used for the benzaldehyde-heptanal condensation have shown good potential for recycling. The CTAB-based phase transfer catalyst system has been successfully reused for four cycles. nanobioletters.com Similarly, a solid Cs-MCM-41 catalyst was reported to be recyclable up to five times without significant loss of activity. researchgate.net However, catalyst deactivation can occur. When a Mg-Al mixed oxide catalyst was recycled, it exhibited a lower reaction rate in the subsequent run, although the selectivity towards jasminaldehyde was maintained. researchgate.net

Impact of Reaction Time and Mixing Speed

In the synthesis of jasminaldehyde through the aldol condensation of benzaldehyde and heptanal, both reaction time and mixing speed are critical parameters that significantly influence product selectivity and yield.

The duration of the reaction is closely linked to the reaction temperature. Studies have shown that at higher temperatures, the reaction proceeds faster. For instance, a reaction at 60°C might reach completion in 2 hours, whereas at 20°C, it could take around 5 hours. masterorganicchemistry.com However, a slower reaction at lower temperatures may increase the likelihood of self-condensation of n-heptanal, leading to the formation of undesirable by-products. masterorganicchemistry.com One study determined the optimal reaction time to be 4 hours to achieve a good conversion of heptanal and high selectivity for jasminaldehyde. researchgate.net

Mixing speed, often measured in revolutions per minute (RPM), plays a crucial role in mass transfer between the aqueous and organic phases in the reaction mixture. Inadequate mixing at lower RPMs can lead to higher rates of self-condensation of heptanal. masterorganicchemistry.com Conversely, increasing the agitation speed improves the interaction between the reactants, leading to a significant increase in the selectivity for the desired cross-condensation product, jasminaldehyde. masterorganicchemistry.com At sufficiently high RPMs, with an appropriate catalyst system, the selectivity for jasminaldehyde can reach nearly 100%. masterorganicchemistry.com

By-product Formation and Control (e.g., 2-n-pentyl-2-n-nonenal)

Several strategies have been developed to control the formation of 2-n-pentyl-2-n-nonenal:

Molar Ratio of Reactants: Increasing the molar ratio of benzaldehyde to heptanal has been shown to suppress the self-condensation of heptanal and improve the selectivity for jasminaldehyde. By providing an excess of benzaldehyde, the enolate of heptanal is more likely to react with benzaldehyde rather than another molecule of heptanal. researchgate.netyoutube.com

Table 1: Effect of Benzaldehyde to Heptanal Molar Ratio on Jasminaldehyde Selectivity

| Benzaldehyde:Heptanal Molar Ratio | Jasminaldehyde Selectivity (%) | Reference |

| 1:1 | 62 | youtube.com |

| 4:1 | 77 | youtube.com |

| 5:1 | 77 | youtube.com |

Controlled Addition of Heptanal: A controlled and slow addition of heptanal to the reaction mixture containing benzaldehyde can minimize the concentration of heptanal at any given time, thereby reducing the rate of its self-condensation. masterorganicchemistry.com

Catalyst Selection: The choice of catalyst is crucial. Acid-base bifunctional catalysts, such as ceria-zirconia, have been found to be more selective for jasminaldehyde synthesis compared to strong solid bases, which can promote the formation of viscous by-products. researchgate.net Phase transfer catalysts, like cetyltrimethylammonium bromide, in a sodium hydroxide solution have also been shown to yield highly selective jasminaldehyde with minimal 2-n-pentyl-2-n-nonenal formation. masterorganicchemistry.com

Asymmetric Aldol Reactions

Stereoselective Approaches in Aldehyde Condensations

The aldol condensation is a powerful tool for forming carbon-carbon bonds. nih.gov When the reaction involves two different aldehydes, it is termed a crossed aldol condensation. nih.gov A significant area of research in this field is the development of stereoselective methods to control the three-dimensional arrangement of atoms in the newly formed molecule.

Asymmetric aldol reactions aim to produce a specific stereoisomer of the product in excess. This is particularly important in the synthesis of complex molecules and natural products where specific stereochemistry is often required for biological activity. Several approaches have been developed to achieve stereoselectivity in aldol condensations:

Chiral Auxiliaries: One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to one of the reactants. researchgate.netprinceton.edu The chiral auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer. The Evans auxiliaries, which are oxazolidinones, are a well-known class of chiral auxiliaries used to achieve high levels of stereocontrol in aldol reactions. princeton.edu After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. researchgate.net

Mukaiyama Aldol Reaction: This variant of the aldol reaction utilizes a silyl (B83357) enol ether as the nucleophile and a Lewis acid to activate the aldehyde electrophile. researchgate.net By using a chiral Lewis acid, it is possible to catalyze the reaction in an enantioselective manner.

Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric reactions has gained prominence. Chiral amines can be used to catalyze direct catalytic enantioselective aldol reactions of aldehydes with activated carbonyl compounds. nsf.gov

While these general strategies for stereoselective aldol condensations are well-established, specific and detailed research on their application to the condensation of benzaldehyde and heptanal to produce chiral jasminaldehyde is not extensively reported in the reviewed literature.

Biocatalytic Synthesis Routes

Enzyme-Based Benzaldehyde Biosynthesis

In plants, benzaldehyde is a widespread volatile compound that plays a role in attracting pollinators and as a defense compound. nanobioletters.comnih.gov Recent research has elucidated the enzymatic pathway for its biosynthesis in petunia, revealing the involvement of a novel heterodimeric enzyme located in the peroxisomes. nanobioletters.comnih.gov

This enzyme is responsible for the final step in the biosynthesis of benzaldehyde, which proceeds via the β-oxidative pathway. nanobioletters.comnih.gov The enzyme consists of two different subunits, an α-subunit and a β-subunit, both belonging to the NAD(P)-binding Rossmann-fold superfamily. nanobioletters.comnih.gov A key finding is that neither subunit is catalytically active on its own. An active enzyme is formed only when the α and β subunits are mixed in equal amounts. nanobioletters.comnih.gov

The expression of the gene encoding the α-subunit appears to be a crucial factor in regulating the biosynthesis of benzaldehyde. nih.gov While α-subunits can form functional heterodimers with various β-subunits, not all β-subunits are capable of partnering with α-subunits. nih.gov

Table 2: Properties of the Peroxisomal Heterodimeric Benzaldehyde Synthase from Petunia hybrida

| Property | Description | Reference(s) |

| Enzyme Type | Heterodimeric enzyme | nanobioletters.comnih.gov |

| Subunits | α-subunit and β-subunit | nanobioletters.comnih.gov |

| Subunit Superfamily | NAD(P)-binding Rossmann-fold | nanobioletters.comnih.gov |

| Catalytic Activity | Both subunits are required for activity | nanobioletters.comnih.gov |

| Subcellular Localization | Peroxisomes | nanobioletters.comnih.gov |

| Substrate | Benzoyl-CoA | nanobioletters.comnih.gov |

| Cofactor | NADPH | nanobioletters.comnih.gov |

| Regulation | Expression of the α-subunit gene plays a key role | nih.gov |

This discovery of a heterodimeric benzaldehyde synthase in plants provides a new avenue for the biocatalytic production of this important aroma chemical.

Substrate Specificity and Cofactor Requirements (e.g., Benzoyl-CoA, NADPH)

The biocatalytic synthesis of benzaldehyde in plants has been shown to proceed via a β-oxidative pathway located in the peroxisomes. nih.govnih.gov This process involves a heterodimeric enzyme composed of α and β subunits, both of which are members of the NAD(P)-binding Rossmann-fold superfamily. nih.govnih.gov Individually, these subunits are catalytically inactive; however, when combined in equal measure, they form a functional enzyme. nih.govnih.gov

This enzyme demonstrates a high degree of substrate specificity, preferentially utilizing benzoyl-CoA as its substrate. nih.govnih.gov In experiments, the enzyme showed activity with benzoyl-CoA but not with benzoic acid or cinnamic acid. nih.gov The synthesis of benzaldehyde is dependent on the presence of NADPH as a cofactor. nih.govnih.gov The reaction does not proceed effectively with NADP+, NADH, or NAD+. nih.gov

The kinetic parameters of this heterodimeric enzyme have been determined, highlighting its affinity for its specific substrate and cofactor.

| Parameter | Value | Condition |

| Km for benzoyl-CoA | Value not specified in search results | Measured at 4 mM NADPH |

| Km for NADPH | Value not specified in search results | Measured at 3.6 mM benzoyl-CoA |

Data derived from research on petunia benzaldehyde synthesis. nih.gov

The specificity for NADPH is a key characteristic of many dehydrogenases and is influenced by the amino acid composition at the cofactor binding site. nih.gov

Genetic and Proteomic Approaches in Enzyme Identification

The identification of the enzymes responsible for benzaldehyde synthesis has been accomplished through a multi-faceted approach combining genetic and proteomic techniques. nih.govnih.gov In studies on Petunia hybrida, researchers utilized in vivo stable isotope labeling, classical biochemical methods, proteomics, and genetic approaches to uncover the heterodimeric enzyme responsible for benzaldehyde formation. nih.govnih.gov

Key approaches in enzyme discovery include:

Co-expression analysis: Identifying candidate genes that show similar expression patterns to known genes in a biosynthetic pathway. researchgate.net

Phylogenetic analysis: Examining the evolutionary relationships of genes to identify clades specific to organisms that produce the compound of interest. researchgate.net

Gene cluster analysis: Mining genomic data to find genes physically located near previously characterized enzymes in a biosynthetic pathway. researchgate.net

Protein purification and proteomics: Fractionating total protein extracts from the source organism, followed by functional assays to identify active fractions and subsequent proteomic analysis to identify the specific proteins. researchgate.net

Proximity-dependent biotinylation (PDB) coupled with mass spectrometry has also emerged as a powerful technique for studying protein interactions and subcellular proteomes, which can aid in identifying enzymes within a specific cellular context. nih.gov

Optimizing Enzyme Efficiency and Production Yields

Several strategies are being explored to enhance the efficiency of biocatalytic benzaldehyde production and increase yields. These methods focus on metabolic engineering of microorganisms like Escherichia coli and process optimization.

One approach involves expressing the necessary enzymes for a specific biosynthetic pathway in a host organism. researchgate.net For instance, a plant-like β-oxidation pathway for benzaldehyde synthesis was established in E. coli. researchgate.net Metabolic engineering strategies to improve production include:

Enhancing precursor availability: Increasing the intracellular concentration of the starting material for the biosynthetic pathway. researchgate.net

Removing competitive reactions: Deleting genes that encode for enzymes that divert the substrate or intermediates into other metabolic pathways. For example, deletion of six genes in E. coli that encode enzymes with activity on benzaldehyde was shown to enable its accumulation. researchgate.netasm.org

Transporter engineering: Modifying membrane transporters to improve the uptake of substrates or the export of the final product. researchgate.net

Enzyme engineering, through methods like random and site-directed mutagenesis, can also significantly improve enzyme activity. nih.gov For example, a quadruple mutant of 4-hydroxymandelate (B1240059) synthase demonstrated a 2.4-fold higher activity than the wild-type enzyme, leading to an 84% conversion rate of L-phenylalanine to benzaldehyde. nih.gov

Process optimization techniques, such as reactive distillation, have been investigated to improve the economics of natural benzaldehyde production by addressing limitations like low yield and long reaction times. acs.org

Biocatalytic Oxidation of 1-Heptanol (B7768884) to Heptanal

Enzyme Cascades and Multi-stage Biotransformations

Enzyme cascades, which involve multiple sequential biotransformations in a single pot, are a powerful tool for synthesizing complex molecules and can be applied to the production of heptanal. nih.govsciepublish.com These one-pot reactions improve efficiency by eliminating the need to isolate intermediates, which reduces waste and can shorten reaction times. sciepublish.comresearchgate.net

In the context of producing bifunctional compounds from vegetable oils, a multi-enzyme cascade involving an oleate (B1233923) hydratase, an alcohol dehydrogenase (ADH), a Baeyer-Villiger monooxygenase (BVMO), and a lipase (B570770) has been demonstrated. sciepublish.com Such cascades can be designed to include a selective oxidation step, converting an alcohol intermediate to an aldehyde.

The efficiency of these cascades can be enhanced by including cofactor regeneration systems. For example, an NADH oxidase can be used to regenerate the necessary cofactor by consuming molecular oxygen, without the need for additional substrates. sciepublish.com Artificial multi-enzyme cascades, designed through a retrosynthetic approach, offer greater versatility and the potential for shorter reaction routes with higher yields compared to natural biosynthetic pathways. nih.gov

Whole-Cell Biocatalysis in Biphasic Media

Whole-cell biocatalysis offers a practical approach for performing organic transformations, including the oxidation of alcohols. nih.gov Utilizing whole cells can be an interesting alternative to traditional chemical processes. nih.gov To overcome issues of substrate or product toxicity and inhibition, which can negatively impact the living biocatalyst, biphasic media systems are often employed. nih.govnih.gov

In a biphasic system, an organic solvent is used in conjunction with the aqueous medium containing the whole-cell biocatalyst. nih.govnih.gov This setup allows for the partitioning of the substrate and product between the two phases. nih.gov The organic phase acts as a reservoir for the substrate and an extraction medium for the product, thereby reducing their concentration in the aqueous phase and minimizing their toxic effects on the cells. nih.govnih.gov

Flow Chemistry Applications in Biocatalysis

The integration of enzymatic processes into continuous flow systems has marked a significant advancement in chemical synthesis, offering improved productivity and process control. rsc.orgfrontiersin.org Flow chemistry, characterized by the use of microreactors and other continuous-flow setups, provides numerous advantages for biocatalytic transformations. frontiersin.orgseqens.com These benefits include a smaller equipment footprint, enhanced operator safety, and more predictable scale-up from laboratory to industrial production. frontiersin.org By combining the high selectivity and sustainability of enzymes with the efficiencies of flow technology, researchers can overcome common limitations of batch processing, such as enzyme inhibition and lengthy work-up procedures. nih.gov

The application of flow biocatalysis is expanding, with demonstrated success in producing food ingredients, active pharmaceutical ingredients (APIs), and commodity chemicals derived from fats and oils. frontiersin.org The use of immobilized enzymes in packed-bed reactors is a common strategy in flow biocatalysis. nih.gov This approach not only facilitates the reuse of the biocatalyst but also simplifies product purification by retaining the enzyme within the reactor system. nih.gov The continuous removal of products can also mitigate enzyme inhibition, leading to higher reaction rates and an improved total turnover number for the enzyme. nih.gov This synergy between biocatalysis and flow chemistry is paving the way for more sustainable and efficient manufacturing processes. nih.gov

Biocatalytic Resolution and Asymmetric Synthesis of Aldehyde Derivatives

Biocatalysis offers powerful tools for the synthesis of chiral aldehyde derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. Enzymes can be employed for the kinetic resolution of racemic aldehydes or for the asymmetric synthesis of specific enantiomers.

A notable example involves a three-stage system for the functionalization of n-heptane. nih.gov This process begins with the bioelectrocatalytic conversion of n-heptane to 1-heptanol, followed by the biocatalytic oxidation of 1-heptanol to heptanal. nih.gov The final stage involves the organocatalytic asymmetric amination of the resulting heptanal to produce an α-hydrazino aldehyde. nih.gov This streamlined approach demonstrates high conversion rates at each step, highlighting the potential for integrating different catalytic methods to achieve complex molecular transformations. nih.gov

Furthermore, peptide catalysts have been developed for the kinetic resolution of racemic β-branched aldehydes. acs.orgnih.gov For instance, the peptide catalyst H-dPro-αMePro-Glu-NH2 can resolve these aldehydes through reactions with nitroolefins, yielding γ-nitroaldehydes with three consecutive stereogenic centers in high stereoselectivities. acs.org The effectiveness of this kinetic resolution stems from the formation of diastereomeric enamines that react at different rates with the electrophile. acs.org

Enantioselective Reductions (e.g., Heptanal to Heptanol)

The enzymatic reduction of aldehydes to their corresponding alcohols is a key transformation in organic synthesis. Whole-cell biocatalysts, such as E. coli JM109, have demonstrated high selectivity in the reduction of various aldehydes, including both aromatic and aliphatic types. nih.gov This method provides an environmentally friendly alternative to chemical reducing agents, which can often react with other functional groups present in the molecule. nih.gov

In a specific application, the biocatalytic oxidation of 1-heptanol to heptanal was achieved using an engineered choline (B1196258) oxidase. nih.gov This enzymatic step is part of a multi-stage process that ultimately functionalizes heptane. The high conversion rate of 91% for the oxidation of 1-heptanol to heptanal underscores the efficiency of this biocatalytic approach. nih.gov While this example focuses on the oxidation to produce heptanal, the reverse reaction, the enantioselective reduction of heptanal, can be achieved using alcohol dehydrogenases (ADHs) to produce chiral heptanol, a valuable building block. The principles of biocatalytic ketone reduction to access enantiopure alcohols are well-established and can be applied to aldehydes like heptanal. researchgate.net

Enzymatic Kinetic Resolution and Deracemization

Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Lipases are frequently used for the kinetic resolution of secondary alcohols, and this principle can be extended to aldehyde derivatives. wikipedia.orgacs.org

Deracemization is an even more powerful technique that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. A photochemical E/Z isomerization strategy has been reported for the deracemization of α-branched aldehydes. chemrxiv.orgresearchgate.net This method utilizes simple aminocatalysts and photosensitizers to transform racemic α-branched aldehydes into their corresponding single enantiomers with high enantioselectivity. chemrxiv.orgresearchgate.net The process hinges on the rapid photodynamic E/Z isomerization and highly stereospecific iminium/enamine tautomerization. chemrxiv.orgresearchgate.net

Other Advanced Synthetic Approaches

Beyond biocatalysis, other modern synthetic methods are being developed to improve the production of aldehydes like benzaldehyde.

Oxidation Reactions for Benzaldehyde Production

The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic chemistry. For the production of benzaldehyde, various oxidation methods have been explored.

Swern Oxidation of Benzyl (B1604629) Alcohol in Microreactor Systems

The Swern oxidation is a classic method for converting primary alcohols to aldehydes. Traditionally, this reaction is performed at very low temperatures (around -70 °C) in batch reactors. epa.govresearchgate.net However, the use of continuous flow microreactor systems has enabled this reaction to be carried out at near-room temperature (5–19 °C). epa.govresearchgate.nettubitak.gov.trtubitak.gov.tr This not only improves the energy efficiency of the process but also enhances safety due to the small reactor volume and short residence times. epa.govresearchgate.net

In a typical setup, benzyl alcohol is oxidized to benzaldehyde using a mixture of dimethyl sulfoxide (B87167) (Me₂SO) and an activating agent like oxalyl chloride. epa.govresearchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net The reactants are pumped through a microreactor, where the reaction occurs. Under optimized conditions, a high yield and selectivity for benzaldehyde can be achieved. For example, using oxalyl chloride as the activator at 15 °C, a yield of 84.7% and a selectivity of 98.5% for benzaldehyde have been reported. epa.govresearchgate.nettubitak.gov.trtubitak.gov.tr

Table 1: Optimized Conditions for Swern Oxidation of Benzyl Alcohol in a Microreactor System

| Parameter | Optimized Value | Reference |

| Activating Agent | Oxalyl chloride | epa.gov, researchgate.net, tubitak.gov.tr |

| Mole Ratio (Me₂SO:Oxalyl Chloride:Benzyl Alcohol) | 4:2:1 | epa.gov, researchgate.net, tubitak.gov.tr |

| Me₂SO Flow Rate | 1.5 mL/min | epa.gov, researchgate.net, tubitak.gov.tr |

| Reaction Temperature | 15 °C | epa.gov, researchgate.net, tubitak.gov.tr |

| Delay Loop Length | 1.5 m | epa.gov, researchgate.net, tubitak.gov.tr |

| Micro-Mixer Type | Caterpillar Split-Recombine Micro Mixer | epa.gov, researchgate.net, tubitak.gov.tr |

| Benzaldehyde Yield | 84.7% | epa.gov, researchgate.net, tubitak.gov.tr |

| Benzaldehyde Selectivity | 98.5% | epa.gov, researchgate.net, tubitak.gov.tr |

Synthesis of Benzaldehyde-Functionalized Ionic Liquids

Ionic liquids (ILs) functionalized with aldehyde groups are versatile compounds with applications as reagents and scavengers in organic synthesis. A facile method for their synthesis involves the quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides. nih.gov This reaction is efficiently carried out under microwave irradiation, leading to high yields of the desired ionic liquids. nih.gov

Three specific benzaldehyde-functionalized ionic liquids have been synthesized with yields of 98%, 97%, and 99% respectively. nih.gov A key feature of these aldehyde-functionalized ILs is their capacity for further transformation. They can be readily oxidized to the corresponding carboxyl-functionalized ionic liquids or reduced to benzylic alcohol-functionalized ionic liquids, demonstrating their flexibility as synthetic platforms. nih.gov

Table 3: Synthesis of Benzaldehyde-Functionalized Ionic Liquids via Microwave-Assisted Quaternization

| Product | Yield | Source |

|---|---|---|

| Benzaldehyde-IL 4a | 98% | nih.gov |

| Benzaldehyde-IL 4b | 97% | nih.gov |

Organocatalytic α-Amination of Heptanal

The direct asymmetric α-amination of aldehydes is a powerful tool for creating chiral α-amino aldehydes, which are crucial building blocks for pharmaceuticals and natural products. Organocatalysis, using small organic molecules as catalysts, has emerged as a premier strategy for this transformation. This method is directly applicable to aliphatic aldehydes such as heptanal.

The reaction typically involves the use of a chiral amine catalyst, such as L-proline or its derivatives, which reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic nitrogen source, like an azodicarboxylate. The use of chiral organocatalysts allows for high enantioselectivity, producing one stereoisomer in excess. For instance, L-proline has been shown to mediate the amination of various aldehydes with excellent enantioselectivities. More advanced catalysts, like imidazolidinones, can promote the reaction via a photoredox pathway, achieving good yields and high enantioselectivities (er from 93:7 to 97:3) for a broad range of aldehydes. This methodology provides a direct and efficient route to optically active α-amino derivatives of heptanal.

Table 4: General Conditions for Organocatalytic α-Amination of Aldehydes (Applicable to Heptanal)

| Catalyst Type | Nitrogen Source | Key Features | Typical Enantioselectivity | Source |

|---|---|---|---|---|

| L-proline | Nitrosobenzene / Azodicarboxylates | Simple, readily available catalyst. | High |

An in-depth examination of the reaction mechanisms and chemical reactivity of benzaldehyde and heptanal reveals complex interactions, particularly in aldol condensation and oxidation processes. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds and are influenced by a variety of factors including catalysts and reaction conditions.

Heptanal: a Detailed Profile

Chemical and Physical Properties

Heptanal (B48729) is a colorless liquid characterized by a strong, fruity, or oily-greasy odor. wikipedia.orgnih.gov It is practically insoluble in water but miscible with alcohols. wikipedia.org As an aliphatic aldehyde, it is sensitive to oxidation and is often stabilized with an antioxidant like hydroquinone. wikipedia.org

| Property | Value |

| Molecular Formula | C₇H₁₄O wikipedia.org |

| Molar Mass | 114.18 g/mol wikipedia.org |

| Melting Point | -43.3 °C (-45.9 °F) wikipedia.org |

| Boiling Point | 152.8 °C (307.0 °F) wikipedia.org |

| Density | 0.80902 g/cm³ at 30 °C wikipedia.org |

| Flash Point | 39.5 °C wikipedia.org |

Synthesis and Manufacturing

A primary industrial method for producing heptanal is through the hydroformylation of 1-hexene (B165129). wikipedia.org Historically, it was obtained by the fractional distillation of castor oil, a process that involves the pyrolytic cleavage of ricinoleic acid. wikipedia.org Laboratory synthesis can be achieved by the oxidation of n-heptanol.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of heptanal exhibits a characteristic strong C=O stretching band for the aldehyde group. It also shows prominent C-H stretching vibrations for the alkyl chain. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of heptanal shows a characteristic signal for the aldehyde proton around 9.75 ppm. The various protons along the alkyl chain appear at different chemical shifts, providing a detailed structural map of the molecule. chemicalbook.com

Mass Spectrometry: The mass spectrum of heptanal shows a molecular ion peak and characteristic fragmentation patterns that are useful for its identification. chemicalbook.comnist.gov

Advanced Analytical Methodologies for Aldehydes in Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of aldehydes. Both gas and liquid chromatography, coupled with powerful detection systems, offer robust platforms for aldehyde profiling. The choice of technique often depends on the volatility of the compounds and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like benzaldehyde (B42025) and heptanal (B48729). mdpi.com Its high sensitivity and specificity make it an ideal tool for characterizing carbonyl compounds in complex mixtures. mdpi.com The mass spectrometer provides detailed structural information, allowing for confident identification of the analytes. Direct analysis of aldehydes can be challenging due to their reactivity and potential for thermal degradation. und.edu However, GC-MS methods, often enhanced by specific sample introduction and preparation techniques, can overcome these difficulties. For instance, a GC-high resolution quadrupole time-of-flight mass spectrometry (GC-QTOF MS) method has been developed for the accurate quantification of benzaldehyde in complex aromatic samples, achieving a limit of detection of 0.01 mg/L. nih.gov

Headspace GC-MS for Volatile Aldehydes

Headspace (HS) sampling is a solvent-free technique ideal for the analysis of volatile organic compounds (VOCs) from solid or liquid samples. In HS-GC-MS, the vapor phase in equilibrium with the sample is injected into the GC-MS system. This method is particularly effective for isolating volatile aldehydes like benzaldehyde and heptanal from the sample matrix, minimizing interference from non-volatile components. semanticscholar.org

Research has demonstrated the use of large-volume headspace (LVHS) GC/MS to identify volatile compounds, including various aldehydes, related to seafood decomposition. researchgate.net Another study utilized HS-GC-MS to characterize the volatile profiles of Spanish honeys, monitoring 27 different compounds, including benzaldehyde. semanticscholar.org Furthermore, a method based on headspace single-drop microextraction (HS-SDME) followed by GC-MS was developed for the analysis of heptanal in human blood, highlighting its application in clinical research. nih.govsigmaaldrich.com

Solid Phase Microextraction (SPME)-GC/MS

Solid Phase Microextraction (SPME) is a widely used sample preparation technique that combines extraction and preconcentration into a single, solvent-free step. nih.govyoutube.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. youtube.com

HS-SPME coupled with GC-MS is a powerful tool for the analysis of volatile aldehydes in various matrices. nih.gov Studies have optimized and applied this method for the volatile metabolite profiling of alfalfa tissues and for analyzing aldehydes produced by different insect species. nih.govnih.gov For instance, in the analysis of insect-produced aldehydes, a DVB/CAR/PDMS fiber was found to be the most efficient for isolating compounds including heptanal. nih.gov The technique has also been applied to characterize compounds like benzaldehyde in saliva and to quantify numerous carbonyls in wine. mdpi.comnih.gov

Table 1: Optimized HS-SPME-GC-MS Parameters for Aldehyde Analysis

| Parameter | Optimized Value for Insect Aldehyde Analysis nih.gov | Optimized Value for Alfalfa Volatile Analysis nih.gov |

| SPME Fiber | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temp. | 45 °C | 65 °C |

| Extraction Time | 15 min | 30 min |

| Sample Agitation | 250 rpm | Not specified |

| Desorption Temp. | 250 °C | 250 °C |

| Desorption Time | 5 min | 5 min |

Derivatization Strategies for GC-MS (e.g., PFBHA)

To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent that reacts with carbonyl compounds to form stable oxime derivatives. sigmaaldrich.comresearchgate.net These derivatives are less polar and more volatile, making them highly suitable for GC analysis. The PFBHA derivatives also exhibit excellent response in mass spectrometry, particularly with negative chemical ionization (NCI-MS). researchgate.netresearchgate.net

This strategy has been successfully applied in numerous studies. For example, PFBHA derivatization followed by GC-MS has been used to quantify aldehydes in ambient air, drinking water, and household products. sigmaaldrich.comcapes.gov.br The reaction with PFBHA is advantageous as it is quantitative and the resulting oximes are thermally stable. sigmaaldrich.com In a notable application, aldehydes in human blood, including heptanal, were derivatized in-droplet with PFBHA during headspace single-drop microextraction (HS-SDME) before GC-MS analysis, demonstrating a simple and rapid method for biomarker detection. nih.gov

Table 2: Research Findings on PFBHA Derivatization for Aldehyde Analysis

| Study Focus | Matrix | Target Aldehydes | Key Finding | Reference |

| Lung Cancer Biomarkers | Human Blood | Heptanal | HS-SDME with in-droplet PFBHA derivatization provides a simple, rapid, and efficient analysis method. | nih.gov |

| Air Pollutants | Ambient Air | General Aldehydes | PFBHA derivatives are thermally stable and can be easily resolved by GC, avoiding issues seen with other reagents. | sigmaaldrich.com |

| Excipient Impurities | Pharmaceutical Excipients | Benzaldehyde, C1-C8 Aldehydes | A static headspace GC-NCI-MS method with PFBHA derivatization was simple, selective, and sensitive for screening aldehydes. | researchgate.net |

| Wine Carbonyls | Wine | 44 Carbonyls | A fully automated HS-SPME method with in-solution PFBHA derivatization was optimized for quality control. | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of aldehydes. It is particularly useful for less volatile aldehydes or when analyzing complex matrices where direct GC injection is not feasible. Because many simple aldehydes like benzaldehyde and heptanal lack a strong chromophore or fluorophore, derivatization is typically required for sensitive detection. researchgate.net

HPLC Coupled with UV or Fluorescence Detection

HPLC systems are commonly equipped with Ultraviolet (UV) or Fluorescence (FLD) detectors. For aldehyde analysis, a pre-column or post-column derivatization step is necessary to render the analytes detectable. A widely used derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly colored and can be readily detected by a UV detector. researchgate.net

This approach is standard for environmental monitoring of aldehydes in air and water and is also used in biomedical research to measure carbonyls in urine, plasma, and serum. researchgate.net For example, a simple and rapid HPLC-UV method was developed to determine benzaldehyde in injectable formulations, where it exists as an oxidation product of the preservative benzyl (B1604629) alcohol. researchgate.net While UV detection is common, fluorescence detection offers significantly higher sensitivity for analytes that can be derivatized with a fluorescent tag. Post-column derivatization with reagents that form fluorescent complexes can dramatically lower detection limits. nih.gov Research into lung cancer biomarkers has utilized various LC methods, including those with UV and fluorescence detection, for the analysis of aldehydes like hexanal (B45976) and heptanal in biological samples. researchgate.net

Derivatization Reagents for HPLC Analysis (e.g., DNPH, fluorogenic reagents)

High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance the detection of aldehydes like benzaldehyde and heptanal, which lack a strong native chromophore. This process involves reacting the aldehyde with a labeling agent to form a derivative that is more easily detectable, typically by UV/Vis or fluorescence detectors.

2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatization reagent for carbonyl compounds. nih.govfishersci.com The reaction of DNPH with aldehydes in an acidic medium forms stable 2,4-dinitrophenylhydrazone derivatives. nih.gov These derivatives absorb strongly in the UV-visible range, typically around 360 nm, allowing for sensitive detection. fishersci.com U.S. EPA Method 8315A, for instance, specifies DNPH derivatization followed by HPLC-UV detection for the analysis of various carbonyls, including benzaldehyde and heptanal, in environmental samples. epa.gov

A critical consideration in DNPH derivatization is the potential formation of E- and Z-stereoisomers of the resulting hydrazones, which can lead to analytical errors. nih.gov While purified aldehyde-DNPH derivatives typically show only the E-isomer, the presence of acid or UV irradiation can cause isomerization. nih.gov Methodological advancements, such as reductive amination of the hydrazone's C=N double bond, have been developed to overcome this issue. nih.gov The purity of the DNPH reagent itself is also crucial, as it can be contaminated with formaldehyde, necessitating recrystallization for trace-level analysis. epa.gov

The table below summarizes HPLC-UV analysis findings for DNPH-derivatized aldehydes.

| Compound | Derivatizing Agent | Detection Method | Retention Time (min) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| Heptanal-DNPH | DNPH | HPLC-UV (360 nm) | 12.0 | 4 µg/mL | |

| Benzaldehyde-DNPH | DNPH | UPLC-ESI-MS/MS | 20.0 | N/A | |

| Benzaldehyde-DNPH | DNPH | UHPLC/UV | N/A | 400 ppb - 2000 ppb (Accuracy Measured) | fishersci.com |

Fluorogenic reagents offer an alternative with often higher sensitivity. These reagents react with aldehydes to produce highly fluorescent derivatives, which can be detected at very low concentrations. rsc.org A variety of such reagents have been developed. For instance, aromatic aldehydes themselves can be used as selective fluorogenic derivatizing agents for certain compounds. nih.gov

Kuroda et al. developed 2,2'-furil, a fluorogenic probe that reacts with aliphatic aldehydes, including heptanal, in the presence of ammonium (B1175870) acetate (B1210297) to form fluorescent difurylimidazole derivatives. rsc.org These derivatives are detected with excitation at 250 nm and emission at 355 nm, achieving detection limits between 0.19 and 0.50 nM in human serum. rsc.org Another novel reagent, N-acetylhydrazine acridone (B373769) (AHAD), was designed for the sensitive HPLC-fluorescence detection of benzaldehyde. nih.govrsc.org The derivatization with AHAD occurs under mild conditions (40°C for 30 minutes) and the resulting derivative is detected at excitation and emission wavelengths of 371 nm and 421 nm, respectively. rsc.org

The table below presents findings from the use of fluorogenic reagents for aldehyde analysis.

| Aldehyde(s) | Fluorogenic Reagent | Derivative | Ex/Em Wavelengths (nm) | Detection Limits | Source |

|---|---|---|---|---|---|

| Aliphatic Aldehydes (incl. Heptanal) | 2,2'-furil | Difurylimidazole derivative | 250/355 | 0.19 - 0.50 nM | rsc.org |

| Benzaldehyde | N-acetylhydrazine acridone (AHAD) | AHAD-hydrazone | 371/421 | Linear range: 0.003 - 5 nmol/mL | nih.govrsc.org |

| General Aldehydes | 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | DBCEEC-hydrazone | 300/400 | 0.2 - 1.78 nmol/L | nih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity for the analysis of benzaldehyde and heptanal, often following derivatization to enhance ionization efficiency. nih.govnih.gov This technique is particularly powerful for analyzing aldehydes in complex biological matrices. nih.gov

Isotope-Coded Derivatization for Non-targeted Profiling

Isotope-Coded Derivatization (ICD) is a powerful strategy for quantitative and non-targeted profiling of aldehydes by LC-MS/MS. acs.org This approach overcomes matrix effects by introducing a heavy and a light isotopic tag to analytes in two different samples (or a sample and a standard). acs.orgacs.org When the samples are mixed and analyzed, the derivatized aldehydes appear as paired peaks with a specific mass difference, allowing for their confident identification and relative quantification. acs.org

One novel ICD method for aldehydes utilizes the reaction of the derivatizing agent 9,10-phenanthrenequinone with the cheap and commercially available ICD reagent, ¹⁴N/¹⁵N-ammonium acetate. acs.org This creates a mass shift of 2 Da between the light and heavy labeled analytes. acs.org Another strategy employs designed Girard-type reagents, such as HBP-d0 and its deuterium-labeled counterpart HBP-d5, which convert aldehydes to hydrazone derivatives. researchgate.net This labeling produces a characteristic mass difference of 5 Da, facilitating non-targeted screening. researchgate.net

Dual Neutral Loss Scanning (dNLS) for Aldehyde Discovery

Dual Neutral Loss Scanning (dNLS) is a specialized MS/MS technique used for the discovery of novel compounds belonging to a specific class. researchgate.net This method is particularly effective when combined with isotope-coded derivatization. In the context of aldehyde analysis, the derivatizing tags are designed to produce a characteristic neutral fragment upon collision-induced dissociation (CID).

For example, when aldehydes are labeled with the HBP-d0/HBP-d5 Girard-type reagents, they generate neutral fragments of 79 Da and 84 Da, respectively. researchgate.net By setting the mass spectrometer to scan for precursors that lose these specific masses, the instrument can selectively detect all aldehydes labeled with the tags, even in highly complex mixtures. researchgate.netnih.gov This reactivity-based screening allows for the non-targeted profiling and discovery of previously undetected aldehydes. researchgate.net The dNLS approach provides unique isotopic doublets (Δm/z = 5 Da in the case of HBP-d0/d5), which serves as a generic screening strategy for identifying endogenous aldehydes amidst noisy data. researchgate.net

Charged Tandem Mass Tags for Enhanced Detection Signals

To improve detection sensitivity in LC-MS, especially for molecules that ionize poorly, derivatization reagents that introduce a permanent charge are employed. nih.gov These charged tags enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer.

Tandem Mass Tags (TMT) are a class of isobaric chemical labels that contain a reporter region, a mass normalization region, and a reactive group. wikipedia.orgthermofisher.com While widely used in proteomics, the principle of using a charged tag to enhance detection is applicable to small molecules as well. nih.gov For aldehydes, derivatization reagents containing a quaternary ammonium group have been developed to significantly improve ionization efficiency and sensitivity. nih.gov For example, 4-(2-(trimethylammonio) ethoxy) benzenaminium halide (4-APC) contains an aniline (B41778) moiety to react with aldehydes and a quaternary ammonium group to ensure a permanent positive charge. nih.gov This strategy boosts the detection signal, allowing for more sensitive quantification of aldehydes like benzaldehyde and heptanal. nih.govnih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of aldehydes. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

High-Field ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, enabling unequivocal structure confirmation for aldehydes like benzaldehyde and heptanal.

For Benzaldehyde , the ¹H NMR spectrum exhibits highly characteristic signals. The aldehydic proton (-CHO) is significantly deshielded by the electronegative oxygen atom and the aromatic ring current, resulting in a distinct singlet peak at a high chemical shift, typically around 10.0 ppm. docbrown.infobrainly.com This downfield shift clearly distinguishes it from other protons in the molecule. docbrown.info The protons on the benzene (B151609) ring appear in the aromatic region, generally between 7.5 and 7.9 ppm. docbrown.info In a high-resolution spectrum, these aromatic protons show a complex multiplet pattern due to spin-spin coupling, often resolving into three distinct groups in a 1:2:2 ratio corresponding to the para, meta, and ortho protons, respectively. docbrown.info

For Heptanal , an aliphatic aldehyde, the ¹H NMR spectrum is characterized by the aldehydic proton signal and the signals from the alkyl chain. The aldehydic proton appears as a characteristic triplet at approximately 9.7-9.8 ppm. researchgate.netchemicalbook.com The triplet splitting pattern is due to coupling with the two adjacent protons on the alpha-carbon (the -CH₂- group next to the CHO). The protons of this alpha-carbon are observed as a multiplet around 2.4-2.5 ppm. chemicalbook.comhmdb.ca The remaining protons of the alkyl chain appear further upfield, typically between 0.9 and 1.6 ppm, with the terminal methyl (-CH₃) group protons showing a triplet at approximately 0.9 ppm. researchgate.netchemicalbook.com

The table below summarizes the characteristic ¹H NMR chemical shifts for benzaldehyde and heptanal.

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|---|

| Benzaldehyde | Aldehyde (CHO) | ~10.0 | Singlet | docbrown.infobrainly.com |

| Aromatic (ortho, H-2, H-6) | ~7.87 | Multiplet | docbrown.info | |

| Aromatic (para, H-4) | ~7.61 | Multiplet | docbrown.info | |

| Aromatic (meta, H-3, H-5) | ~7.51 | Multiplet | docbrown.info | |

| Heptanal | Aldehyde (CHO) | ~9.75 | Triplet | researchgate.netchemicalbook.com |

| α-CH₂ (next to CHO) | ~2.41 | Multiplet | chemicalbook.com | |

| Alkyl chain (-CH₂-)n & -CH₃ | 0.88 - 1.62 | Multiplet | chemicalbook.com |

Detection of Lipid Oxidation Products, including Aldehydes

Aldehydes are a major class of secondary products generated during lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids. This process is implicated in food spoilage and a variety of disease states, making the detection of specific aldehydes like heptanal crucial for both quality control and as biomarkers of oxidative stress. nih.govniscpr.res.in A complex mixture of aldehydes, including alkanals, 2-alkenals, and 4-hydroxyalkenals, is typically formed during the peroxidation of biological samples. nih.gov

Several advanced analytical methods have been developed for the qualitative and quantitative measurement of these aldehydes in diverse matrices such as tissues, plasma, and exhaled breath. nih.govnih.gov A common and highly sensitive approach involves gas chromatography-mass spectrometry (GC-MS). Due to the often low concentrations and potential volatility of aldehydes, a derivatization step is typically required to improve their chromatographic behavior and detection sensitivity. semanticscholar.org

One widely used derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of aldehydes to form stable oxime derivatives. These PFBHA-oximes are then amenable to analysis by GC-MS, often using negative-ion chemical ionization (NICI) for enhanced sensitivity, allowing for detection limits in the femtomole range. This high sensitivity is essential for measuring the physiological levels of aldehydes in biological samples. psu.edu Other methods include high-performance liquid chromatography (HPLC) coupled with mass spectrometry, often after derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH). psu.edunih.gov These techniques enable the simultaneous measurement of a wide array of lipid peroxidation products, providing a comprehensive profile of the oxidative state of a sample.

Tracking Changes in Aldehyde Compounds under Stress Conditions

Monitoring the fluctuations of aldehyde concentrations is a key strategy for investigating the impact of various physiological and environmental stressors. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leads to increased lipid peroxidation and a subsequent elevation in aldehyde levels. nih.gov

For instance, studies have shown that concentrations of aldehydes like hexanal and heptanal are significantly higher in the urine and exhaled breath of patients with lung cancer compared to healthy individuals, highlighting their potential as non-invasive biomarkers for disease. nih.gov Similarly, the breath of smokers, who are under constant oxidative stress, contains elevated levels of specific aldehydes.

In a different context of biological stress, research has demonstrated that benzaldehyde derivatives can protect astrocytes from injury caused by parasitic infections. nih.gov These infections induce endoplasmic reticulum (ER) stress and oxidative stress in the brain cells. The study found that specific benzaldehydes could mitigate this damage by reducing ROS generation, showcasing a direct link between aldehyde chemistry and cellular stress responses. nih.gov The accumulation of aldehydes is also a recognized feature of cardiovascular diseases associated with oxidative stress. researchgate.net Tracking these compounds in models of heart injury has revealed that while aldehyde accumulation is a sign of stress, it can also trigger compensatory metabolic changes, such as the activation of glutathione (B108866) biosynthesis, which in turn can confer resistance against acute oxidative stress. researchgate.net

Ambient Ionization Mass Spectrometry

Ambient ionization mass spectrometry represents a class of techniques that allow for the direct analysis of samples in their native environment with minimal or no prior preparation. This approach bypasses the need for traditional chromatographic separation, enabling rapid and high-throughput analysis.

Reactive Paper Spray Ionization Mass Spectrometry (Reactive PSI-MS)

Reactive paper spray ionization mass spectrometry (Reactive PSI-MS) is an ambient ionization technique that enhances the detection of poorly ionizable compounds, such as many aldehydes. nih.gov In this method, a sample is applied to a triangular piece of paper, which is then wetted with a solvent containing a derivatizing agent. When a high voltage is applied, the solvent extracts the analyte and the derivatization reaction occurs within the microdroplets generated during the electrospray process. lboro.ac.uk This in-situ derivatization converts the analyte into a more readily ionizable form, significantly improving its detection by the mass spectrometer. nih.gov For aldehydes, reagents like 4-aminophenol (B1666318) can be used to form charged iminium ions, which are easily detected. nih.govlboro.ac.uk

A key advantage of Reactive PSI-MS is the integration of sample extraction and chemical derivatization into a single, rapid step directly on the paper substrate. nih.gov This eliminates time-consuming offline sample preparation procedures. For aldehyde analysis, a solution of a derivatizing reagent, such as dansyl hydrazine (B178648) or 4-aminophenol, in a suitable solvent is added to the paper containing the sample. nih.govlboro.ac.uk

The application of the high voltage initiates the paper spray, generating a plume of charged microdroplets. The large surface-area-to-volume ratio of these droplets accelerates the reaction between the aldehyde and the derivatization agent. lboro.ac.uk This on-the-fly conversion to a charged derivative allows for the analysis of otherwise difficult-to-detect neutral aldehydes like benzaldehyde. The entire process, from sample application to MS detection, can be completed in minutes or even seconds per sample, making it a true high-throughput technique. For example, some reactive PSI-MS methods have demonstrated the capacity to analyze up to 60 samples per hour.

Reactive PSI-MS provides not only speed but also excellent sensitivity and quantitative performance for aldehyde analysis. The method's effectiveness has been demonstrated for both aliphatic and aromatic aldehydes, including benzaldehyde. lboro.ac.uk

Research has shown that the technique can achieve low detection limits and maintain a linear response over a wide concentration range. For example, one study using 4-aminophenol as the derivatization reagent for the analysis of n-nonanal reported a linear response over three orders of magnitude, from 2.5 ng to 5 µg. nih.gov The limit of detection (LOD) for this aldehyde was determined to be 2.2 ng. nih.govlboro.ac.uk These results demonstrate that reactive PSI-MS is capable of semi-quantitative measurements directly from the paper substrate. The table below summarizes key performance metrics for aldehyde detection using this method.

| Analyte | Derivatization Reagent | Linear Range | Limit of Detection (LOD) |

| n-Nonanal | 4-Aminophenol | 2.5 ng - 5 µg | 2.2 ng |

Environmental Occurrence and Transformation Studies of Aldehydes

Atmospheric Chemistry and Fate

The atmospheric chemistry of aldehydes is a critical area of study due to their role as precursors to photochemical smog and secondary organic aerosols. This section focuses on the atmospheric behavior of two representative aldehydes: the aromatic compound benzaldehyde (B42025) and the aliphatic compound heptanal (B48729).

Atmospheric Availability and Tropospheric Ozone Formation Potential

The presence and persistence of an organic compound in the atmosphere, its "atmospheric availability," is a key determinant of its environmental impact. For volatile organic compounds (VOCs) like benzaldehyde and heptanal, this availability is influenced by their emission rates, vapor pressure, and rates of removal through various processes such as photooxidation, deposition, and transport. Current time information in Omaha, NE, US. Heptanal, with a vapor pressure of 3.52 mmHg at 25°C, is expected to exist almost entirely in the vapor phase in the ambient atmosphere. ca.gov This high availability in the gas phase makes its atmospheric reactions particularly significant.

A crucial aspect of the atmospheric impact of aldehydes is their potential to form tropospheric ozone, a major component of smog. researchgate.netmst.dkacs.org This potential is often quantified using scales like the Maximum Incremental Reactivity (MIR) scale, which measures the amount of ozone formed per unit of VOC added to a specific atmospheric model. ca.govpsu.educa.gov A higher MIR value indicates a greater potential to generate ozone.

Recent data from the California Air Resources Board provides MIR values for a wide range of VOCs. ca.govpsu.edu These values are instrumental in understanding the relative contribution of different compounds to ozone formation.

Table 1: Maximum Incremental Reactivity (MIR) Values for Benzaldehyde and Heptanal

| Compound | CAS Number | Molecular Weight (g/mol) | MIR (g O3 / g VOC) |

|---|---|---|---|

| Benzaldehyde | 100-52-7 | 106.12 | -0.67 |

| Heptanal | 111-71-7 | 114.19 | 3.69 |

As indicated in the table, heptanal has a significant, positive MIR value, highlighting its role as a precursor to ozone formation. In contrast, benzaldehyde exhibits a negative MIR value in this specific model, which suggests that under certain conditions, its presence might slightly inhibit net ozone production. This can occur through various chemical pathways, including the termination of radical chains.

OH Radical Reactions with Aldehydes (e.g., Heptanal)

The primary daytime removal process for most VOCs in the troposphere is their reaction with the hydroxyl (OH) radical, often referred to as the "detergent" of the atmosphere. wikipedia.orgcaltech.edu This reaction initiates a cascade of chemical transformations that influence air quality.

The rate at which an aldehyde reacts with the OH radical is a key parameter in determining its atmospheric lifetime. For heptanal, the estimated half-life for its reaction with photochemically-produced hydroxyl radicals is approximately 13 hours, based on a calculated rate constant of 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. ca.gov

The products of these reactions are crucial for understanding the subsequent atmospheric chemistry. The reaction of OH radicals with aldehydes can proceed via hydrogen abstraction from the aldehydic group or from the alkyl chain. wikipedia.org For heptanal, photolysis, another important atmospheric process, has been shown to yield hexanal (B45976), 1-pentene, and acetaldehyde (B116499) through Norrish Type I and Type II reactions. wikipedia.org The OH-initiated oxidation of heptanal is expected to produce a variety of oxygenated products.

For benzaldehyde, the reaction with OH radicals is also a key transformation pathway. While gas-phase product studies are complex, aqueous-phase studies show that the reaction of OH radicals with benzaldehyde can lead to the formation of salicylic (B10762653) acid, as well as meta- and para-hydroxy benzaldehyde.

The atmospheric oxidation of aldehydes in the presence of nitrogen oxides (NOx) can lead to the formation of organic nitrates and peroxyacyl nitrates (PANs). wikipedia.orgenergyeducation.ca PANs are significant secondary pollutants, acting as irritants and serving as a reservoir and transport agent for NOx in the atmosphere. wikipedia.orgnih.gov

The general mechanism for PAN formation involves the oxidation of an aldehyde to form a peroxyacyl radical (RC(O)OO•), which then combines with nitrogen dioxide (NO₂). wikipedia.orgsdu.edu.cn

For benzaldehyde, its atmospheric oxidation can lead to the formation of peroxybenzoyl nitrate (B79036) (PBzN), a known PAN compound. wikipedia.org The reaction of the nitrate radical (NO₃) with benzaldehyde has been shown to produce C₆H₅C(O)O₂NO₂ (PBzN).

While direct experimental evidence for the formation of a heptanal-derived PAN (peroxyheptanoyl nitrate) is less documented in readily available literature, the established mechanism for PAN formation from aldehydes suggests that the oxidation of heptanal would lead to the formation of the peroxyheptanoyl radical (C₆H₁₃C(O)OO•). In a NOx-rich environment, this radical would be expected to react with NO₂ to form the corresponding peroxyheptanoyl nitrate.

Aqueous Phase Chemistry of Aldehydes